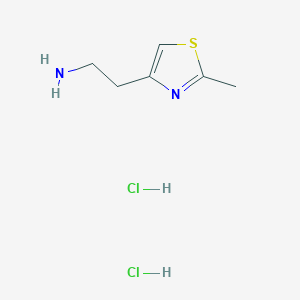
2-(2-Methyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Methyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride” is a chemical compound with the molecular formula C6H10N2S . It has an average mass of 142.222 Da and a monoisotopic mass of 142.056473 Da .
Molecular Structure Analysis
The molecular structure of “2-(2-Methyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride” consists of a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms, attached to an ethanamine group . The presence of sulfur and nitrogen atoms in the thiazole ring may contribute to its reactivity and potential biological activity.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 236.3±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 47.3±3.0 kJ/mol and a flash point of 96.7±20.4 °C . The compound has a molar refractivity of 40.6±0.3 cm3, and its polar surface area is 67 Å2 .Applications De Recherche Scientifique
Crystal Structure Analysis
The synthesis and crystal structure of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, a related compound, were explored, revealing its solid-state transformations and properties under different conditions (Štefan et al., 2020).
Antimicrobial and Antifungal Activity
New derivatives, including those related to "2-(2-Methyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride," were synthesized and showed potential antibacterial and antifungal activity, suggesting their utility in developing new antimicrobial agents (Pejchal et al., 2015).
DNA Binding, Nuclease Activity, and Cytotoxicity
Cu(II) complexes of tridentate ligands, including related structures, demonstrated DNA binding propensity, nuclease activity, and cytotoxicity against cancer cell lines, highlighting their potential in cancer therapy (Kumar et al., 2012).
Synthesis and Characterization of Novel Molecules
Studies have focused on the synthesis of novel molecules with potential biological activities, including antiviral activity against COVID-19 and anticancer properties. These efforts underline the chemical's utility in developing new therapeutic agents (Rashdan et al., 2021).
Potential in Treating HIV-1 and Cancer
Research into isatin thiazoline hybrids and other related compounds has shown activity against HIV-1 reverse transcriptase, suggesting their role in HIV-1 treatment. Additionally, certain derivatives have demonstrated anti-tumor activities, particularly against breast cancer, indicating their potential in cancer therapy (Meleddu et al., 2016; Mahmoud et al., 2021).
Propriétés
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-5-8-6(2-3-7)4-9-5;;/h4H,2-3,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEWRWBOAQQDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2779497.png)
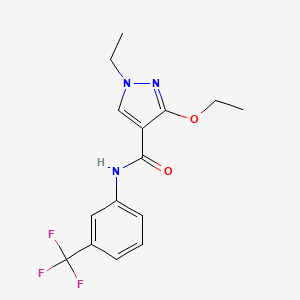
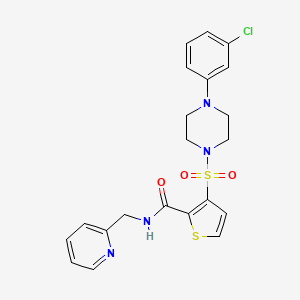
![Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate](/img/structure/B2779502.png)
![ethyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779503.png)
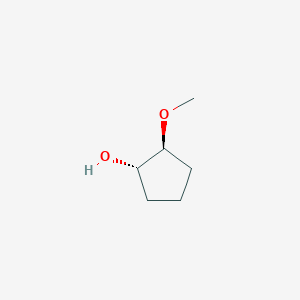
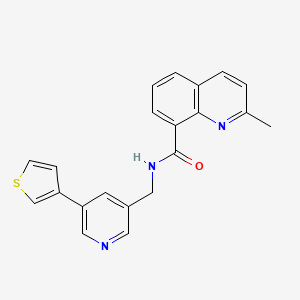
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2779509.png)
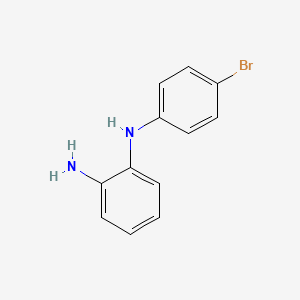

![[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B2779515.png)
![2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]sulfonylphenyl]-1,3-thiazole](/img/structure/B2779517.png)
![(1-(Cyclopropylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2779518.png)